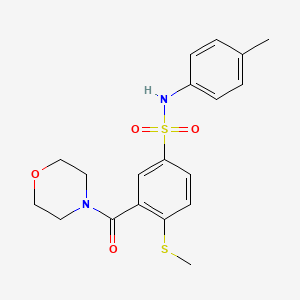![molecular formula C25H22ClN3O3S B4582238 3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4582238.png)
3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide
Descripción general
Descripción
The compound belongs to a class of chemicals known for their complex synthesis, molecular structure, and varied chemical and physical properties. Although specific literature directly addressing this compound is scarce, research on similar benzamide derivatives provides insights into their general characteristics, such as molecular interactions, synthesis methods, and potential applications excluding drug-related uses.
Synthesis Analysis
Synthesis of benzamide derivatives typically involves acylation reactions, where an amine reacts with an acid chloride in a suitable solvent like tetrahydrofuran (THF). For example, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by the acylation of 3-aminophenol with 4-methoxybenzoyl chloride, characterized by NMR and elemental analysis (Karabulut et al., 2014). This method might be adaptable for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined by X-ray crystallography and supported by density functional theory (DFT) calculations. Such studies reveal the importance of intermolecular interactions on molecular geometry, including bond lengths, angles, and the conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including condensation and hydrogenation, depending on their functional groups. Their reactivity can be influenced by substitutions on the benzamide ring or modifications to the amide bond, impacting their chemical properties and potential for further derivatization (Perrone et al., 2000).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of benzamide derivatives in various environments. These properties are determined through crystallography and thermal analysis, providing insights into the stability and solubility of these compounds (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including their reactivity and interaction with other molecules, can be explored through spectroscopic methods like NMR and IR spectroscopy. These studies help in identifying functional groups and understanding the compound's behavior in chemical reactions (Prabukanthan et al., 2020).
Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Analysis
Research into compounds like N-3-hydroxyphenyl-4-methoxybenzamide has focused on understanding intermolecular interactions and molecular structure. These studies often involve synthesizing the compound and analyzing its structure using techniques like X-ray diffraction and DFT calculations. The insights gained can contribute to fields like drug design and material science by elucidating how molecular interactions influence physical properties and biological activity (Karabulut et al., 2014).
Antimicrobial and Anticonvulsant Agents
Some compounds structurally related to the query have been explored for their antimicrobial activities. For instance, triazole derivatives have shown promise in fighting microbial infections. This kind of research is crucial in the development of new antibiotics and antifungal agents, responding to the global challenge of antibiotic resistance (Bektaş et al., 2010).
Serotonin Receptor Antagonists
Chemical compounds that interact with serotonin receptors are significant in the development of treatments for various conditions, including nausea, anxiety, and depression. Research into compounds like 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives has led to the identification of potent serotonin-3 receptor antagonists. These findings have implications for designing new therapeutic agents (Kuroita et al., 1996).
Anticancer Research
The development of novel compounds with potential anticancer activity is a critical area of scientific research. For example, the study of benzodiazepine receptor agonists and their derivatives has opened new avenues in cancer therapy by identifying compounds with anticonvulsant and sedative-hypnotic activities. Such research contributes to the ongoing search for more effective and safer cancer treatments (Faizi et al., 2017).
Propiedades
IUPAC Name |
3-chloro-N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-13-10-14(2)22-20(11-13)27-24(32-22)17-6-5-7-19(15(17)3)28-25(33)29-23(30)16-8-9-21(31-4)18(26)12-16/h5-12H,1-4H3,(H2,28,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZOGLIMNEGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4582157.png)


![5-[4-(allyloxy)benzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4582172.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4582187.png)
![4-{2-[4-(1-adamantylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4582201.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4582202.png)
![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582213.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4582217.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4582225.png)
![N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4582233.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4582245.png)
![16-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]androstane-3,17-diol](/img/structure/B4582246.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4582252.png)